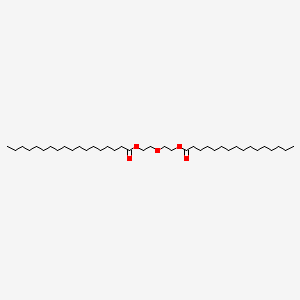![molecular formula C22H19F4N3O3 B12714638 1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 182869-13-2](/img/structure/B12714638.png)
1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-二氟苯基)-6,8-二氟-1,4-二氢-7-(3-((甲氨基)甲基)-1-吡咯烷基)-4-氧代-3-喹啉羧酸是一种复杂的 органическое соединение, 属于喹诺酮类化合物。该化合物以其喹啉核心结构为特征,该结构被各种官能团取代,包括二氟苯基、二氟和吡咯烷基。这些取代基的存在赋予化合物独特的化学和生物学特性,使其在各种科学研究领域中引起关注。
准备方法
合成路线和反应条件
1-(2,4-二氟苯基)-6,8-二氟-1,4-二氢-7-(3-((甲氨基)甲基)-1-吡咯烷基)-4-氧代-3-喹啉羧酸的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
喹啉核的形成: 喹啉核可以通过Skraup合成制备,该方法涉及在氧化剂存在下,苯胺与甘油和硫酸的缩合。
二氟苯基和二氟基的引入: 可以通过使用合适的氟化剂进行亲电芳香取代反应来引入二氟苯基和二氟基。
吡咯烷基的连接: 可以通过亲核取代反应连接吡咯烷基,其中合适的吡咯烷衍生物与喹啉核反应。
最终功能化:
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、高通量筛选反应条件以及使用催化剂来提高反应效率和产率。
化学反应分析
反应类型
1-(2,4-二氟苯基)-6,8-二氟-1,4-二氢-7-(3-((甲氨基)甲基)-1-吡咯烷基)-4-氧代-3-喹啉羧酸会发生各种化学反应,包括:
氧化: 该化合物可以发生氧化反应生成喹啉N-氧化物。
还原: 还原反应可以将喹啉核转化为二氢喹啉衍生物。
取代: 亲电和亲核取代反应可以引入或替换喹啉核上的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 使用卤化剂(如N-溴代琥珀酰亚胺)和亲核试剂(如胺)等试剂。
主要产物
这些反应产生的主要产物包括各种取代的喹啉衍生物,可以进一步功能化以用于特定应用。
科学研究应用
1-(2,4-二氟苯基)-6,8-二氟-1,4-二氢-7-(3-((甲氨基)甲基)-1-吡咯烷基)-4-氧代-3-喹啉羧酸在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 由于其与生物大分子相互作用的能力,因此被研究为潜在的抗菌和抗癌药物。
医学: 探索其在治疗细菌感染和某些类型癌症中的潜在治疗效果。
工业: 用于开发具有特定化学性质的新材料。
作用机制
1-(2,4-二氟苯基)-6,8-二氟-1,4-二氢-7-(3-((甲氨基)甲基)-1-吡咯烷基)-4-氧代-3-喹啉羧酸的作用机制与其与酶和 DNA 等分子靶标的相互作用有关。该化合物可以通过与酶的活性位点结合来抑制某些酶的活性,从而阻断其催化功能。此外,它可以插入 DNA,破坏复制和转录过程,这与其抗菌和抗癌活性特别相关。
相似化合物的比较
类似化合物
环丙沙星: 另一种具有广谱抗菌活性的喹诺酮衍生物。
左氧氟沙星: 一种氟喹诺酮类药物,用于治疗各种细菌感染。
莫西沙星: 一种第四代氟喹诺酮类药物,对革兰氏阳性菌的活性增强。
独特性
1-(2,4-二氟苯基)-6,8-二氟-1,4-二氢-7-(3-((甲氨基)甲基)-1-吡咯烷基)-4-氧代-3-喹啉羧酸的独特性在于其特定的取代模式,赋予其独特的化学和生物学特性。多个氟原子的存在增强了其亲脂性和代谢稳定性,使其成为进一步研究和开发的宝贵化合物。
属性
CAS 编号 |
182869-13-2 |
|---|---|
分子式 |
C22H19F4N3O3 |
分子量 |
449.4 g/mol |
IUPAC 名称 |
1-(2,4-difluorophenyl)-6,8-difluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H19F4N3O3/c1-27-8-11-4-5-28(9-11)20-16(25)7-13-19(18(20)26)29(10-14(21(13)30)22(31)32)17-3-2-12(23)6-15(17)24/h2-3,6-7,10-11,27H,4-5,8-9H2,1H3,(H,31,32) |
InChI 键 |
UIFMSMUUUBZDDX-UHFFFAOYSA-N |
规范 SMILES |
CNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
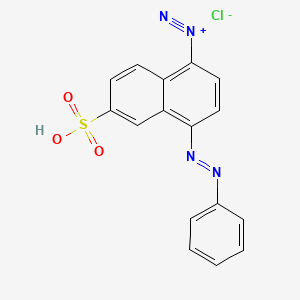
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)

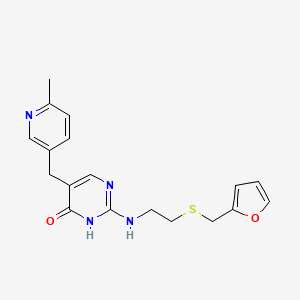
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
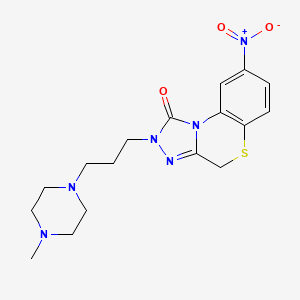
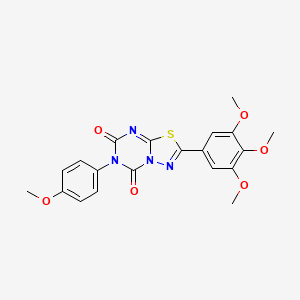


![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)

